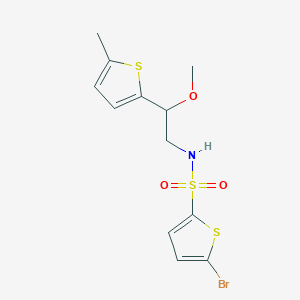

5-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Facile Synthesis and Antimicrobial Agents

A study demonstrated the facile synthesis of thiophene derivatives, highlighting their potential as antimicrobial agents. The research focused on the synthesis of 5-(alkylidene)thiophen-2(5H)-ones, showing marked biofilm formation reduction by the marine bacterium V. harveyi. This indicates the potential application of such compounds in controlling biofilm-associated infections (T. Benneche et al., 2011).

Urease Inhibition and Antibacterial Activity

Another study reported the synthesis of thiophene sulfonamide derivatives through a Suzuki cross-coupling reaction, evaluating their urease inhibition and hemolytic activities. One compound exhibited significant urease inhibition activity, suggesting these derivatives' potential in treating diseases related to urease-producing bacteria. Additionally, the antibacterial activities of these derivatives were explored, indicating a broader spectrum of biological applications (Mnaza Noreen et al., 2017).

Photodynamic Therapy Application

Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base revealed their promising properties for photodynamic therapy. These compounds exhibit high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, suggesting their potential use as Type II photosensitizers for cancer treatment (M. Pişkin et al., 2020).

Antioxidant Activity from Marine Sources

A study identified bromophenols from the marine red alga Rhodomela confervoides, exhibiting potent antioxidant activities stronger than some positive controls. This research underscores the potential of marine-derived compounds in developing natural antioxidant agents for food preservation and health applications (Ke-kai Li et al., 2011).

CCR4 Receptor Antagonists

An HTS (high-throughput screen) identified a compound as a hit for CCR4 receptor antagonism, leading to the discovery of potent and bioavailable CCR4 receptor antagonists. This finding could have implications in developing therapeutics targeting CCR4-associated diseases (N. Kindon et al., 2017).

特性

IUPAC Name |

5-bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3S3/c1-8-3-4-10(18-8)9(17-2)7-14-20(15,16)12-6-5-11(13)19-12/h3-6,9,14H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJWKJIQITUXGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=C(S2)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Phenyl-1-piperazinyl)-thiophen-2-ylmethyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487930.png)

![ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate](/img/structure/B2487935.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2487939.png)